1-Benzyl-3-(3-bromopropyl)azetidin-2-one
Description
1-Benzyl-3-(3-bromopropyl)azetidin-2-one is a β-lactam compound characterized by a four-membered azetidinone ring substituted with a benzyl group at position 1 and a 3-bromopropyl chain at position 2. This compound is of interest in medicinal chemistry, particularly in the design of β-lactam antibiotics and synthetic intermediates for alkylation or functionalization reactions .
Properties
CAS No. |
144369-85-7 |
|---|---|
Molecular Formula |
C13H16BrNO |
Molecular Weight |
282.18 g/mol |
IUPAC Name |
1-benzyl-3-(3-bromopropyl)azetidin-2-one |
InChI |
InChI=1S/C13H16BrNO/c14-8-4-7-12-10-15(13(12)16)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2 |
InChI Key |
HPJKXLCAGFBEHE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N1CC2=CC=CC=C2)CCCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(3-bromopropyl)azetidin-2-one typically involves the reaction of benzylamine with 3-bromopropionyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate amide, which cyclizes to form the azetidinone ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors has been explored to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-(3-bromopropyl)azetidin-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding sulfoxides or reduced to form amines.
Cyclization Reactions: It can undergo intramolecular cyclization to form more complex ring structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Nucleophilic Substitution: Formation of azetidinone derivatives with various functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
1-Benzyl-3-(3-bromopropyl)azetidin-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new drugs, particularly β-lactam antibiotics.
Industry: Utilized in the production of fine chemicals and as a precursor in polymer synthesis.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(3-bromopropyl)azetidin-2-one is primarily based on its ability to interact with biological targets through its reactive bromopropyl group. This group can form covalent bonds with nucleophilic sites in enzymes or receptors, leading to inhibition or modulation of their activity. The azetidinone ring can also mimic the structure of natural substrates, allowing it to interfere with biological pathways .
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
| Compound Name | Substituents | Reactivity Highlights | Biological/Synthetic Applications |
|---|---|---|---|
| 1-Benzyl-3-(3-bromopropyl)azetidin-2-one | Benzyl, 3-bromopropyl | Bromine enables SN2 reactions | Antibiotic synthesis; alkylation agent |
| Compound A (Ezetimibe Metabolite) | 4-Fluorophenyl, hydroxypropyl | Hydroxyl conjugation; low electrophilicity | Drug metabolism studies |
| BP 1522 | Benzoyloxy, silyl-protected OH | Stabilized against nucleophiles | Stereoselective intermediate |
| Penicillin G | Phenylacetyl, thiazolidine | Bacterial enzyme targeting | Classical antibiotic |
| (3-Bromopropyl)-benzene | Bromopropyl benzene | Simple alkylation | Organic synthesis reagent |
Key Research Findings
Reactivity : The bromopropyl group in the target compound enhances its utility in nucleophilic substitutions compared to hydroxyl- or silyl-protected analogs .
Biological Potential: Unlike ezetimibe metabolites, the bromine substituent may confer antibacterial activity via β-lactam ring interactions, though this requires validation .
Synthetic Flexibility : The compound’s structure allows modular derivatization, contrasting with rigid frameworks like benzimidazolones (e.g., Compound F in ) .
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